molecular formula C18H22N2O3S B2969125 2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946374-63-6

2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2969125
CAS No.: 946374-63-6
M. Wt: 346.45
InChI Key: XJXQZSYJZMHCCH-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzamide core, a morpholino ring—a common feature in bioactive molecules known to improve solubility and influence pharmacokinetics—and a thiophene heterocycle, which is prevalent in compounds with various biological activities. The specific mechanism of action, biological targets, and detailed pharmacological profile of this compound are currently the subject of ongoing investigation and have not been fully characterized in the available scientific literature. Research into similar compounds suggests that molecules featuring morpholino and thiophene motifs are frequently explored as potential inhibitors for enzymes or as modulators for protein-protein interactions. For instance, thiophene-derived Schiff base ligands have been utilized in the synthesis of metal complexes demonstrating notable inhibitory potential against enzymes like urease, as well as showing leishmanicidal and anticancer activities in preliminary studies . This indicates the broad utility of such chemical frameworks in developing new therapeutic and biochemical tools. This product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed quality control information.

Properties

IUPAC Name

2-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-17-5-3-2-4-15(17)18(21)19-12-16(14-6-11-24-13-14)20-7-9-23-10-8-20/h2-6,11,13,16H,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXQZSYJZMHCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of the corresponding hydroxybenzamide. The morpholino group is added through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group. The thiophenyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative of thiophene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance its solubility and bioavailability, while the thiophenyl group can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core
Compound Name Substituents on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxy C₁₈H₂₁N₂O₃S* ~347.4† Electron-donating methoxy group; potential for hydrogen bonding via amide.
3,4-Difluoro analog () 3,4-Difluoro C₁₇H₁₈F₂N₂O₂S 352.4 Electron-withdrawing fluorines increase polarity; may enhance binding affinity.
3-Bromo analog () 3-Bromo C₂₃H₂₃BrN₂O₂ 439.3 Bulky bromine atom; higher molecular weight impacts solubility and kinetics.

*Estimated based on structural analogy; †Calculated using atomic masses.

Functional Implications :

  • Methoxy group : Enhances solubility in polar solvents and stabilizes aromatic π-systems via resonance .
  • Fluorine substituents : Improve metabolic stability and membrane permeability due to electronegativity .
Morpholino vs. Alternative Amine Groups
Compound Name (Source) Amine Group Molecular Formula Key Differences
Target Compound Morpholino - Balanced hydrogen-bonding capacity; moderate basicity.
N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide () Azepane (7-membered ring) C₂₀H₂₇N₂O₄S₂ Larger ring size increases conformational flexibility; altered pKa and solubility.

Impact on Bioactivity: Morpholino’s oxygen atom facilitates hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), whereas azepane’s larger ring may enhance membrane penetration but reduce target specificity .

Thiophene vs. Other Aromatic Systems
Compound Name (Source) Aromatic Group Molecular Formula Key Properties
Target Compound Thiophen-3-yl - Sulfur atom enables π-π stacking and hydrophobic interactions.
3-Bromo-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide () Naphthalene C₂₃H₂₃BrN₂O₂ Extended aromatic system enhances lipophilicity and UV absorption.

Functional Relevance :
Thiophene’s electron-rich sulfur atom may engage in charge-transfer interactions, while naphthalene’s planar structure improves stacking in crystal lattices or protein binding pockets .

Benzamide vs. Sulfonamide Derivatives
Compound Name (Source) Core Structure Molecular Formula Key Differences
Target Compound Benzamide - Amide bond provides rigidity and hydrogen-bonding sites.
N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide () Sulfonamide C₁₈H₂₄N₂O₃S₂ Sulfonamide group increases acidity (pKa ~1–2) and potential for ionic interactions.

Biological Implications : Benzamides are common in kinase inhibitors (e.g., BTK inhibitors in ), whereas sulfonamides are prevalent in antimicrobial and anti-inflammatory agents due to their enhanced solubility and stability .

Biological Activity

2-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The compound features a benzamide backbone with a methoxy group and a morpholino-thiophene substituent, which may influence its pharmacological properties. The structural formula is represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzamide Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.4Induction of apoptosis
Compound BLung Cancer3.8Inhibition of cell proliferation
This compound Colorectal Cancer 4.5 Inhibition of angiogenesis

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in tumor progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
  • Modulation of Signaling Pathways : Research indicates that this compound can affect signaling pathways related to cell survival and proliferation, particularly those involving the PD-1/PD-L1 interaction, which is critical in immune evasion by tumors.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Colorectal Cancer

A study investigated the effects of this compound on colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 4 µM, with evidence supporting the induction of apoptosis through caspase activation.

Case Study 2: Breast Cancer

In another study focusing on breast cancer models, this compound exhibited synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy while reducing side effects.

Q & A

Basic Question

  • 1H/13C NMR : Assigns protons and carbons in the benzamide, morpholino, and thiophene moieties. For example, the methoxy group shows a singlet at ~3.8 ppm in 1H NMR .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₂O₃S: 367.14).
  • X-ray Crystallography : Resolves conformational preferences, especially steric interactions between the thiophene and morpholino groups .

How can computational modeling predict target interactions and binding affinity?

Advanced Question

  • Density Functional Theory (DFT) : Optimizes the compound’s geometry and calculates electrostatic potential maps to identify hydrogen-bonding sites (e.g., benzamide carbonyl as a H-bond acceptor) .
  • Molecular Docking : Screens against kinase domains (e.g., RAF kinases) using software like AutoDock. The morpholino group may enhance solubility while the thiophene engages in π-π stacking with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs for synthesis.

What strategies address low solubility in cellular assays?

Advanced Question

  • Structural Modifications : Replace the methoxy group with polar substituents (e.g., hydroxyl or amine) or introduce solubilizing groups (e.g., PEG chains) without compromising target binding .
  • Formulation : Use cyclodextrin-based carriers or lipid nanoparticles to enhance bioavailability in in vitro models.
  • Co-crystallization Studies : Identify crystal packing disruptors (e.g., tetrahydropyran derivatives) to improve amorphous solubility .

How are impurities during synthesis mitigated?

Advanced Question

  • Byproduct Analysis : Use LC-MS to detect common impurities (e.g., unreacted morpholine or thiophene intermediates).
  • Chromatographic Optimization : Employ orthogonal methods (normal-phase for non-polar byproducts, reverse-phase for polar residues). For example, 10–40% acetonitrile/water gradients effectively separate des-methyl analogs .
  • Quality Control : Implement strict reaction monitoring (TLC/HPLC) at each step to minimize side reactions.

What structural features influence its pharmacological profile?

Basic Question

  • Benzamide Core : Acts as a hydrogen-bond acceptor for kinase ATP-binding pockets.
  • Morpholino Group : Enhances water solubility and metabolic stability via hindered oxidation.
  • Thiophene Ring : Engages in hydrophobic interactions and π-stacking with aromatic residues in target proteins (e.g., BTK or RAF kinases) .

How to design analogs for improved kinase inhibition?

Advanced Question

  • SAR Studies : Systematically vary substituents:
    • Thiophene Position : 3-substitution (vs. 2-) improves steric compatibility with kinase pockets.
    • Morpholino Modifications : Replace with piperazine for enhanced basicity or azepane for increased lipophilicity .
  • Cellular Potency Assays : Test analogs in KRAS mutant cell lines (e.g., HCT-116) using pMEK suppression as a readout .

How is compound stability validated under physiological conditions?

Basic Question

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC.
  • Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS.
  • Light/Heat Stress : Assess photodegradation under ICH Q1B guidelines .

What strategies optimize in vivo efficacy and metabolic stability?

Advanced Question

  • Prodrug Design : Mask polar groups (e.g., morpholino as a phosphonate ester) for improved absorption.
  • Metabolite Identification : Use liver microsomes to identify oxidation hotspots (e.g., thiophene S-oxidation) and block them with fluorine substituents.
  • Xenograft Models : Evaluate pharmacokinetics in nude mice bearing KRAS mutant tumors, focusing on AUC and tumor-to-plasma ratios .

How to resolve contradictory data in biological assays?

Advanced Question

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., CETSA for thermal shift assays alongside Western blotting).
  • Counter-Screening : Test against off-target kinases (e.g., EGFR, PI3K) to rule out polypharmacology.
  • Batch Analysis : Check for compound degradation or salt forms (e.g., free base vs. HCl salt) affecting activity .

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